molecular formula C19H19N3O3S B13379697 (5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione

(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B13379697
M. Wt: 369.4 g/mol
InChI Key: RGBOLFMOHDURIQ-UVTDQMKNSA-N
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Description

5-[(2-methyl-1H-indol-3-yl)methylene]-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole moiety with a thiazolidine-2,4-dione ring, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of 5-[(2-methyl-1H-indol-3-yl)methylene]-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methyl-1H-indole-3-carbaldehyde with thiazolidine-2,4-dione derivatives under specific reaction conditions . The reaction is often catalyzed by acidic or basic catalysts and may require refluxing in solvents like ethanol or methanol. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the indole or thiazolidine rings can be replaced by other functional groups.

    Common Reagents and Conditions: Reagents like acetic anhydride, sulfuric acid, and sodium hydroxide are frequently used in these reactions. Conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

    Major Products: The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

5-[(2-methyl-1H-indol-3-yl)methylene]-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The thiazolidine-2,4-dione ring may contribute to its activity by interacting with enzymes or other proteins involved in disease pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds include other indole derivatives and thiazolidine-2,4-dione derivatives. Some examples are:

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

4-hydroxy-5-[(E)-(2-methylindol-3-ylidene)methyl]-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-one

InChI

InChI=1S/C19H19N3O3S/c1-12-14(13-6-2-3-7-15(13)20-12)10-16-18(24)22(19(25)26-16)11-17(23)21-8-4-5-9-21/h2-3,6-7,10,24H,4-5,8-9,11H2,1H3/b14-10-

InChI Key

RGBOLFMOHDURIQ-UVTDQMKNSA-N

Isomeric SMILES

CC\1=NC2=CC=CC=C2/C1=C\C3=C(N(C(=O)S3)CC(=O)N4CCCC4)O

Canonical SMILES

CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=O)S3)CC(=O)N4CCCC4)O

Origin of Product

United States

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